2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyrazine ring, and a hydroxyphenyl group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold, which includes a pyrrole and a pyrazine ring, have exhibited a wide range of biological activities .
Mode of Action
It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that the compound exhibits a very low molar conductance value, suggesting the non-electrolyte nature of the compound in n,n’-dimethylformamide (dmf) at 25 °c . Thermal analysis by DSC reveals a reversible phase transformation from solid crystal to isotropic liquid for the compound .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown significant biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
It’s known that the compound undergoes a reversible phase transformation from solid crystal to isotropic liquid, suggesting that its physical state and possibly its biological activity could be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced via cyclization reactions, often involving acyl (bromo)acetylenes and propargylamine.
Hydroxyphenyl Group Addition: The hydroxyphenyl group is typically added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyrazine derivatives.
Scientific Research Applications
2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also show a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to its combination of a piperidine ring, pyrazine ring, and hydroxyphenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-2-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(13-5-2-1-3-6-13)17(22)20-10-4-7-14(12-20)23-15-11-18-8-9-19-15/h1-3,5-6,8-9,11,14,16,21H,4,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPUKYTUTYCUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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